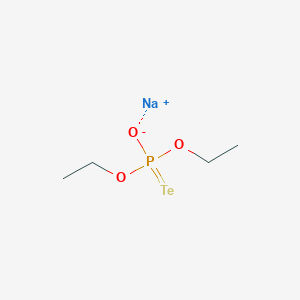![molecular formula C16H10N4O4 B13777818 1,4-bis-[5'-Nitropyridin-2'-yl]phenylene](/img/structure/B13777818.png)
1,4-bis-[5'-Nitropyridin-2'-yl]phenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene is a chemical compound characterized by the presence of two nitropyridine groups attached to a central phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene typically involves the reaction of 1,4-dibromobenzene with 2-nitropyridine under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction conditions usually include heating the mixture to a temperature of around 100-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Coupling Reactions: The phenylene ring can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, appropriate solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields 1,4-bis-[5’-aminopyridin-2’-yl]phenylene, while coupling reactions can produce various substituted phenylene derivatives.
Scientific Research Applications
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,4-bis-[5’-Nitropyridin-2’-yl]phenylene involves its interaction with molecular targets through its nitro and phenylene groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The phenylene ring provides structural stability and facilitates the compound’s incorporation into larger molecular frameworks.
Comparison with Similar Compounds
Similar Compounds
1,4-bis-[5’-Aminopyridin-2’-yl]phenylene: Similar structure but with amino groups instead of nitro groups.
1,4-bis-[5’-Methoxypyridin-2’-yl]phenylene: Contains methoxy groups, offering different reactivity and properties.
1,4-bis-[5’-Chloropyridin-2’-yl]phenylene: Chlorine substituents provide unique chemical behavior.
Uniqueness
1,4-bis-[5’-Nitropyridin-2’-yl]phenylene is unique due to its nitro groups, which impart distinct electronic properties and reactivity. This makes it valuable for specific applications in materials science and organic synthesis, where the nitro groups can be selectively modified to achieve desired properties.
Properties
Molecular Formula |
C16H10N4O4 |
|---|---|
Molecular Weight |
322.27 g/mol |
IUPAC Name |
5-nitro-2-[4-(5-nitropyridin-2-yl)phenyl]pyridine |
InChI |
InChI=1S/C16H10N4O4/c21-19(22)13-5-7-15(17-9-13)11-1-2-12(4-3-11)16-8-6-14(10-18-16)20(23)24/h1-10H |
InChI Key |
HQYDZBUWGSFCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])C3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


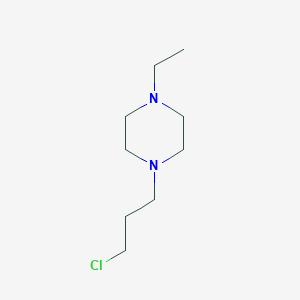
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)


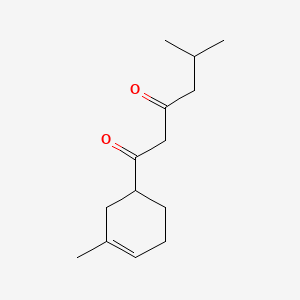
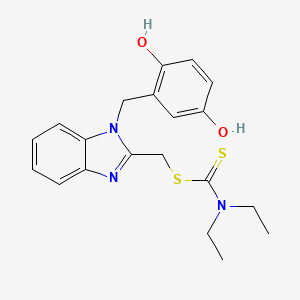

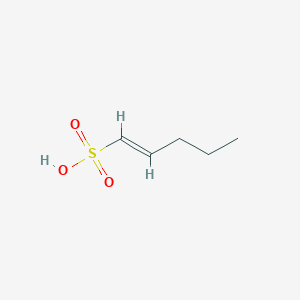
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
![4-Amino-3',5'-dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13777804.png)
